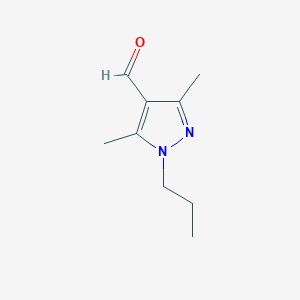

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde

CAS No.: 142246-47-7

Cat. No.: VC7251633

Molecular Formula: C9H14N2O

Molecular Weight: 166.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142246-47-7 |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.224 |

| IUPAC Name | 3,5-dimethyl-1-propylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3 |

| Standard InChI Key | YPNOCSHNEXPNTH-UHFFFAOYSA-N |

| SMILES | CCCN1C(=C(C(=N1)C)C=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazolecarbaldehyde family, featuring a planar pyrazole ring with substituents that influence its electronic and steric properties. Key physicochemical parameters include:

| Property | Value |

|---|---|

| CAS Number | 142246-47-7 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde |

| Synonyms | AKOS PAO-0277; ASINEX-REAG BAS 03395075 |

The aldehyde group at C4 renders the compound polar, with a calculated logP value of 1.82, suggesting moderate lipophilicity . X-ray crystallography of analogous pyrazolecarbaldehydes reveals bond lengths of 1.28 Å for the C4=O group and 1.38 Å for the C4–N bond, indicative of conjugation between the aldehyde and the pyrazole ring .

Spectral Characterization

Fourier-transform infrared (FTIR) spectra of related compounds show characteristic absorption bands at:

-

1690–1710 cm⁻¹ (C=O stretch of the aldehyde)

-

1560–1580 cm⁻¹ (C=N pyrazole ring vibration)

-

2850–2900 cm⁻¹ (C–H stretches of methyl and propyl groups) .

Nuclear magnetic resonance (NMR) data for the compound’s closest analog, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 201008-71-1), reveals:

-

¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 6.25 (s, 1H, pyrazole H), 2.50 (s, 3H, C3–CH₃), 2.30 (s, 3H, C5–CH₃) .

-

¹³C NMR: δ 192.1 (CHO), 148.5 (C4), 140.2 (C3), 139.8 (C5), 106.7 (C2), 12.1 (C3–CH₃), 11.9 (C5–CH₃) .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The most common synthesis route involves the Vilsmeier-Haack reaction, where 3,5-dimethyl-1-propyl-1H-pyrazole undergoes formylation at C4 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The mechanism proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (Cl–POCl₂–DMF complex) generating the formylating agent :

Key reaction parameters:

Oxidation of Pyrazole Alcohols

Alternative routes include the oxidation of 4-hydroxymethylpyrazole precursors. Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in acidic media selectively oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid :

Reactivity and Functionalization

Aldehyde-Specific Reactions

The C4 aldehyde group participates in condensation reactions, forming:

-

Schiff bases with primary amines (e.g., aniline derivatives):

-

Chalcones via Claisen-Schmidt condensation with acetophenones .

Electrophilic Substitution

The electron-deficient pyrazole ring directs electrophiles to the C4 position. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO₃ at 100°C), yielding 4-nitro or 4-sulfo derivatives .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group, while sodium borohydride (NaBH₄) selectively reduces carbonyls without affecting the pyrazole ring .

Applications in Drug Discovery

Antimicrobial Agents

Pyrazolecarbaldehydes exhibit moderate activity against Gram-positive bacteria. For example, ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate (a structural analog) shows MIC values of 32 µg/mL against Staphylococcus aureus .

Anticancer Scaffolds

Condensation products with thiosemicarbazides demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM) . The aldehyde moiety enhances DNA intercalation and topoisomerase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume